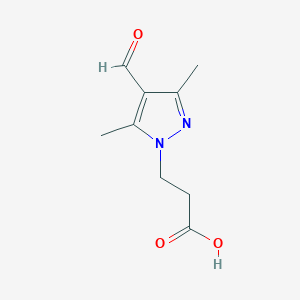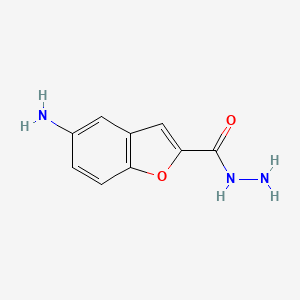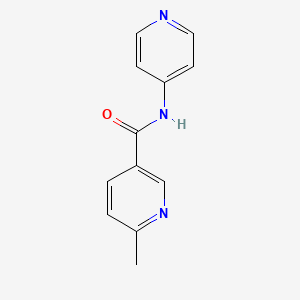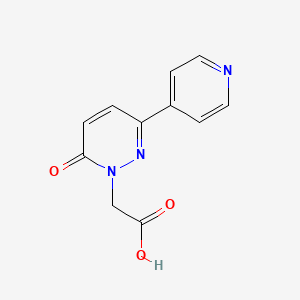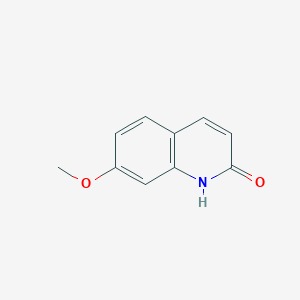![molecular formula C11H9N5O3 B1387390 (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid CAS No. 1170113-92-4](/img/structure/B1387390.png)
(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
概要
説明
The compound “(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid” belongs to the class of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The structural characteristics of both types of triazoles allow them to accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis
The development of the piperazine-fused triazoles has presented challenges and opportunities . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .科学的研究の応用
(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid has a wide range of applications in scientific research. It has been used in the synthesis of various small molecules and polymers, as well as in the study of enzyme activity, protein-protein interactions, and drug delivery systems. This compound has also been used in the study of drug metabolism and in the development of new drug candidates. Additionally, it has been used in the study of DNA and RNA synthesis, as well as in the study of cell signaling pathways.
作用機序
Target of Action
The primary target of this compound, also known as 2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid, is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The affected pathways primarily involve cellular growth and migration. By inhibiting c-Met kinase, the compound disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cellular proliferation and migration, which can help to limit the spread of cancer cells .
Pharmacokinetics
Given its potent inhibitory activity against c-met kinase, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The molecular and cellular effects of the compound’s action primarily involve the inhibition of cellular growth and migration .
実験室実験の利点と制限
(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound that can be used in the synthesis of various small molecules and polymers. However, there are some limitations to its use in lab experiments. For example, it is not very stable, and it can be difficult to control the reaction conditions. Additionally, it can be difficult to purify the compound after the reaction is complete.
将来の方向性
The potential future directions for (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid research include the development of new drug candidates, the study of its effects on protein-protein interactions, the study of its effects on DNA and RNA synthesis, the study of its effects on cell signaling pathways, and the study of its effects on drug metabolism. Additionally, further research could be conducted to better understand its mechanism of action, to explore its potential therapeutic applications, and to develop new synthetic methods for its synthesis.
Safety and Hazards
生化学分析
Biochemical Properties
(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with c-Met kinase, an enzyme that is crucial in various cellular processes such as growth, survival, and metastasis of cancer cells . The interaction between this compound and c-Met kinase is characterized by its ability to bind to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote tumor growth.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-proliferative effects . It influences cell function by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis. Additionally, this compound has been observed to alter gene expression patterns, particularly those involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of c-Met kinase activity by binding to its active site . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the signaling pathways that promote cell proliferation and survival. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biological activities and can influence the overall efficacy and toxicity of the compound. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization within cells can influence its activity and effectiveness, as it needs to reach its target sites to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these compartments. The presence of the compound in the nucleus suggests that it may interact with nuclear biomolecules, such as DNA and transcription factors, to regulate gene expression and cellular processes.
特性
IUPAC Name |
2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-6-13-14-10-11(19)15(5-8(17)18)7-3-2-4-12-9(7)16(6)10/h2-4H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLZPYOQJGPPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=CC=N3)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387308.png)
![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)
